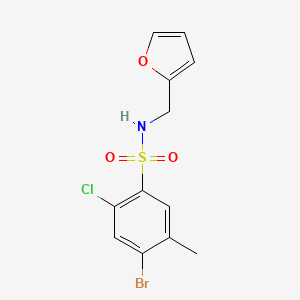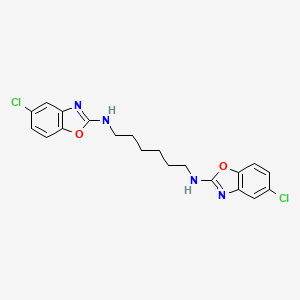![molecular formula C21H21NO3 B13374858 1-azabicyclo[2.2.2]oct-3-yl 9H-xanthene-9-carboxylate](/img/structure/B13374858.png)
1-azabicyclo[2.2.2]oct-3-yl 9H-xanthene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[222]oct-3-yl 9H-xanthene-9-carboxylate is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into one of the rings
Méthodes De Préparation
The synthesis of 1-azabicyclo[2.2.2]oct-3-yl 9H-xanthene-9-carboxylate typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the reaction of 1-azabicyclo[2.2.2]octane with xanthene-9-carboxylic acid under specific conditions to form the desired ester. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
1-Azabicyclo[2.2.2]oct-3-yl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
Applications De Recherche Scientifique
1-Azabicyclo[2.2.2]oct-3-yl 9H-xanthene-9-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-azabicyclo[2.2.2]oct-3-yl 9H-xanthene-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Azabicyclo[2.2.2]oct-3-yl 9H-xanthene-9-carboxylate can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octan-3-yl acetate: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
8-Azabicyclo[3.2.1]octane derivatives: These compounds have a different bicyclic core and are used in the synthesis of tropane alkaloids. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties
Propriétés
Formule moléculaire |
C21H21NO3 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C21H21NO3/c23-21(25-19-13-22-11-9-14(19)10-12-22)20-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20/h1-8,14,19-20H,9-13H2 |
Clé InChI |
DAIWBMZPSVQRCH-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[2-(6-chloro-3-pyridazinyl)hydrazino]sulfonyl}benzoate](/img/structure/B13374789.png)
![4-[(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(hydroxy)methyl]-6-quinolinol](/img/structure/B13374792.png)
![5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374800.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374802.png)

![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374827.png)

![2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13374832.png)

![5-{[2-(Dimethylamino)-2-(2-thienyl)ethyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B13374849.png)

![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374861.png)
![2-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13374862.png)
